molecular formula C24H14N4O10 B10891153 4,4'-Bis(2,4-dinitrophenoxy)biphenyl

4,4'-Bis(2,4-dinitrophenoxy)biphenyl

Cat. No.: B10891153
M. Wt: 518.4 g/mol
InChI Key: SXYPXTLOMCEAEI-UHFFFAOYSA-N
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Description

4,4’-Bis(2,4-dinitrophenoxy)biphenyl is an organic compound characterized by the presence of two dinitrophenoxy groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl typically involves a reaction between 4,4’-biphenyl diphenol and 2,4-dinitro halogenated benzene. The reaction is carried out in the presence of a salt-forming agent and an organic solvent under reflux conditions. The molar ratio of 4,4’-biphenyl diphenol to 2,4-dinitro halogenated benzene is maintained between 1.0:2.0 to 2.2. The reaction mixture is heated and refluxed for 6 to 18 hours .

Industrial Production Methods

The industrial production of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl follows a similar synthetic route but is optimized for large-scale production. The reaction solution is concentrated, cooled, and water is added to precipitate the solid product. The solid is then filtered, washed, and dried to obtain the final product. This method is characterized by its simplicity, high yield, and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,4-dinitrophenoxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,4’-Bis(2,4-diaminophenoxy)biphenyl .

Scientific Research Applications

4,4’-Bis(2,4-dinitrophenoxy)biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Binitro-4,4’-bis(2,4-dinitrophenoxy)biphenyl: Similar in structure but with different substitution patterns.

    4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of nitro groups.

Uniqueness

4,4’-Bis(2,4-dinitrophenoxy)biphenyl is unique due to its specific arrangement of nitro and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H14N4O10

Molecular Weight

518.4 g/mol

IUPAC Name

1-[4-[4-(2,4-dinitrophenoxy)phenyl]phenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C24H14N4O10/c29-25(30)17-5-11-23(21(13-17)27(33)34)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-24-12-6-18(26(31)32)14-22(24)28(35)36/h1-14H

InChI Key

SXYPXTLOMCEAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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